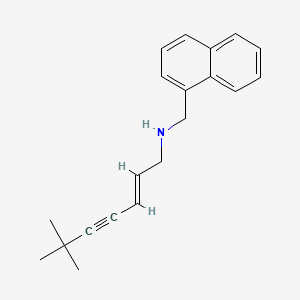

N-Desmethylterbinafine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Desmethylterbinafine is a metabolite of terbinafine, a well-known antifungal medication. It results from the biotransformation of terbinafine in the human body, primarily through the action of hepatic enzymes. This metabolite retains some of the parent compound's antifungal properties and is of interest due to its role in the drug's pharmacokinetics and pharmacodynamics.

Synthesis Analysis

The synthesis of terbinafine and its derivatives, including N-Desmethylterbinafine, involves complex organic reactions. For instance, the synthesis of terbinafine analogs without the central tertiary amino group but with polar substituents has been explored to understand the structural activity relationship and to identify compounds with broad antifungal activity. Such modifications suggest a pathway for the synthesis of N-Desmethylterbinafine by removing a methyl group from the parent molecule's tertiary amine (Nussbaumer, Leitner, Mraz, & Stuetz, 1995).

Applications De Recherche Scientifique

Pharmacokinetics in Pediatric Patients : A study by Humbert et al. (1998) investigated the pharmacokinetics of terbinafine and its metabolites, including N-Desmethylterbinafine, in pediatric patients. They found that the kinetics of N-Desmethylterbinafine were comparable to terbinafine itself, suggesting its significance in the overall therapeutic action of the drug (Humbert et al., 1998).

Pharmacokinetics in Animals : Williams et al. (2011) conducted a study on the pharmacokinetics of orally administered terbinafine in horses and Greyhound dogs, which included the assessment of terbinafine metabolites such as N-Desmethylterbinafine. The study provides insights into the metabolism of terbinafine in animal models, which can be useful for veterinary applications and comparative pharmacology (Williams et al., 2011).

Detection in Human Plasma : A method for determining terbinafine and its desmethyl metabolite in human plasma was developed by Denouël et al. (1995). This method is crucial for investigating the pharmacokinetics of terbinafine in human studies and underscores the importance of monitoring N-Desmethylterbinafine as part of the therapeutic monitoring of terbinafine (Denouël et al., 1995).

Toxicity and Bioactivation Studies : Barnette et al. (2018) explored the pathways leading to the bioactivation of terbinafine, potentially leading to liver toxicity. They specifically studied the N-dealkylation of terbinafine, a process which yields N-Desmethylterbinafine, to understand the balance between the formation of this metabolite and the potential for reactive metabolite formation that may contribute to toxicity (Barnette et al., 2018).

Propriétés

IUPAC Name |

(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJZLXQHMWUCIC-XBXARRHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |

CAS RN |

99450-97-2, 99473-11-7 |

Source

|

| Record name | Desmethylterbinafine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099450972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethylterbinafine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the significance of N-Desmethylterbinafine in the context of Terbinafine administration?

A1: N-Desmethylterbinafine (also referred to as Demethylterbinafine) is a major metabolite of the antifungal drug Terbinafine. Research indicates that it is found in significant amounts in both plasma and urine following Terbinafine administration. [, ] This suggests that understanding its pharmacokinetic properties is crucial for comprehensive insight into Terbinafine's action in the body.

Q2: How does the pharmacokinetic profile of N-Desmethylterbinafine compare to that of Terbinafine?

A2: Studies have shown that N-Desmethylterbinafine exhibits similar pharmacokinetics to its parent drug, Terbinafine. Specifically, after oral administration in a pediatric population, both N-Desmethylterbinafine and Terbinafine displayed comparable kinetic profiles. [] This implies that N-Desmethylterbinafine might have a longer presence in the body than previously thought and could potentially contribute to the overall therapeutic effect or side effect profile of Terbinafine.

Q3: What is the metabolic fate of Terbinafine, and what are the major metabolites identified?

A3: Terbinafine undergoes extensive metabolism in the liver, primarily mediated by various cytochrome P450 (CYP) enzymes, with CYP2C9, CYP1A2, and CYP3A4 playing key roles. [] Research has identified several metabolites, including N-Desmethylterbinafine, Hydroxyterbinafine, Desmethylhydroxyterbinafine, and Carboxyterbinafine. [, ] Interestingly, N-Desmethylterbinafine and Carboxyterbinafine were found to be the predominant metabolites present in plasma. []

Q4: Are there any potential drug-drug interactions associated with Terbinafine that researchers should be aware of?

A4: Although Terbinafine shows a limited potential for drug-drug interactions, studies highlight its role as a competitive inhibitor of the CYP2D6 enzyme. [] This inhibition could potentially lead to increased plasma concentrations of drugs primarily metabolized by CYP2D6, such as Nortriptyline. [] Therefore, caution should be exercised when co-administering Terbinafine with CYP2D6 substrates, and therapeutic drug monitoring might be necessary in certain clinical scenarios.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

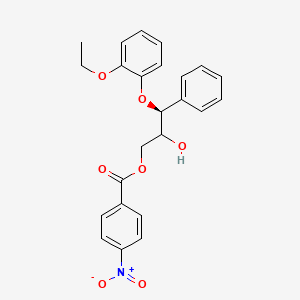

![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)